N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Description
This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 2,4-dimethylphenyl group. The oxadiazole is linked via a carboxamide bridge to a 2,3-dihydro-1,4-dioxine ring. The dimethylphenyl group enhances lipophilicity, which may influence membrane permeability, while the dihydrodioxine moiety contributes to electronic modulation .
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-9-3-4-11(10(2)7-9)14-17-18-15(22-14)16-13(19)12-8-20-5-6-21-12/h3-4,7-8H,5-6H2,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFMIZGLUNCXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=COCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330496 | |
| Record name | N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51087221 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
891115-55-2 | |
| Record name | N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The dioxine ring can be formed through the reaction of appropriate diols with aldehydes or ketones in the presence of acid catalysts. Finally, the carboxamide group is introduced through the reaction of the resulting intermediate with amines or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
a. N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide ()
- Structural Differences : The 2,5-dichlorophenyl group replaces the dimethylphenyl, and the dihydrodioxine is fused to a benzene ring (benzodioxine).
- Impact on Properties: Molecular Weight: Higher (estimated ~380 g/mol vs. ~285 g/mol for the target compound) due to chlorine atoms and benzodioxine. Bioactivity: Chlorinated aromatics often exhibit improved antimicrobial activity compared to methylated derivatives .
b. N-[5-(2,3-Dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide ()
- Structural Differences : A nitro-thiophene replaces the dimethylphenyl group.
- Impact on Properties: Electronic Effects: The nitro group introduces strong electron-withdrawing character, altering redox properties. Solubility: Nitro groups reduce solubility in nonpolar solvents compared to methyl substituents. Activity: Nitro-thiophenes are associated with antiparasitic and anticancer activity, suggesting divergent applications .
Oxadiazole Derivatives with Sulfanyl Linkages ()
Compounds 7c–7f feature a sulfanyl (-S-) bridge connecting the oxadiazole to a propanamide chain, unlike the carboxamide linkage in the target compound.
- Key Differences: Molecular Weight: Higher (375–389 g/mol vs. ~285 g/mol) due to the propanamide chain and thiazole groups. Bioactivity: The thiazole moiety in 7c–7f is associated with antimicrobial activity, but the sulfanyl linkage may limit metabolic stability .
Implications of Structural Variations
- Lipophilicity : Methyl groups (target) enhance lipid solubility vs. chloro () or nitro () groups.
- Metabolic Stability : Carboxamide linkages (target) may resist hydrolysis better than sulfanyl derivatives ().
- Target Selectivity : The dihydrodioxine in the target could engage in hydrogen bonding distinct from benzodioxine () or nitro-thiophene ().
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide is a compound that belongs to the class of oxadiazole derivatives. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes an oxadiazole ring and a dioxine moiety. The molecular formula is with a molecular weight of approximately 259.30368 g/mol. The presence of the 2,4-dimethylphenyl group contributes to its lipophilicity and potential bioactivity.
Anticancer Activity
Research indicates that oxadiazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with the oxadiazole scaffold can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
Table 1: Summary of Anticancer Studies
| Study | Cell Lines Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| HeLa (cervical cancer) | 15 ± 1.5 | Inhibition of HDAC | |
| L1210 (leukemia) | 20 ± 2.0 | Inhibition of thymidylate synthase |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated that it possesses a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (μg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 32 | Ciprofloxacin |
| Escherichia coli | 16 | Ketoconazole |
The biological activity of this compound may be attributed to its ability to interact with various cellular targets:
- Inhibition of Enzymes : The compound has been noted for its ability to inhibit enzymes critical for DNA synthesis and repair.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells through the activation of caspases.
- Antioxidant Activity : Some studies suggest that the compound possesses antioxidant properties that could mitigate oxidative stress in cells.
Case Studies
A recent case study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound .
Q & A
Basic: How can researchers optimize the synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide to address steric hindrance from the 2,4-dimethylphenyl group?
Methodological Answer:
The synthesis of this compound involves coupling a 1,3,4-oxadiazole intermediate with a 2,3-dihydro-1,4-dioxine-carboxamide moiety. Steric hindrance from the 2,4-dimethylphenyl group can impede reaction efficiency. To mitigate this:
- Use microwave-assisted synthesis to enhance reaction kinetics under controlled temperature and pressure .
- Employ Schlenk techniques to maintain anhydrous conditions, minimizing side reactions caused by moisture-sensitive intermediates (e.g., carboximidoyl chlorides) .
- Optimize solvent polarity (e.g., DMF or THF) to improve solubility of bulky intermediates .
Basic: What spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify substituent integration and coupling patterns (e.g., methyl groups at 2,4-positions on the phenyl ring and dihydrodioxine protons) .
- X-ray Crystallography: Single-crystal X-ray diffraction resolves steric interactions between the oxadiazole and dihydrodioxine moieties, with mean C–C bond deviations <0.004 Å ensuring structural accuracy .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ~341.32 g/mol) and fragmentation patterns .
Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound in antimicrobial studies?
Methodological Answer:
- Enzyme Inhibition Assays: Target bacterial enoyl-acyl carrier protein reductase (FabI) or fungal cytochrome P450 enzymes, using IC measurements to quantify potency .
- Time-Kill Kinetic Studies: Monitor bactericidal/fungicidal activity at varying concentrations (e.g., 1–128 µg/mL) to distinguish static vs. cidal effects .
- Molecular Dynamics Simulations: Model interactions between the oxadiazole ring and enzyme active sites (e.g., hydrophobic pockets) to identify key binding residues .
Advanced: What computational strategies can predict the compound’s pharmacokinetic properties and toxicity?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME to calculate logP (lipophilicity) and blood-brain barrier permeability, leveraging the compound’s SMILES string (e.g., Cc1cc(C(=O)Nc2nnc(-c3ccc4c(c3)OCCO4)o2)nn1C) .
- Toxicity Profiling: Apply ProTox-II to predict hepatotoxicity based on structural alerts (e.g., oxadiazole-related reactive metabolites) .
- Docking Studies: Use AutoDock Vina to simulate binding affinity with cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
Advanced: How should researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis Framework: Systematically compare datasets using PRISMA guidelines , focusing on variables like assay type (e.g., MIC vs. disk diffusion) and bacterial strains .
- Dose-Response Replication: Re-test the compound under standardized conditions (e.g., CLSI guidelines) to isolate confounding factors (e.g., solvent effects) .
- Structural Analog Comparison: Benchmark against analogs (e.g., 3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide) to identify substituent-specific trends .
Advanced: What methodological approaches are recommended for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Fragment-Based Design: Synthesize derivatives with modified substituents (e.g., replacing 2,4-dimethylphenyl with halogenated aryl groups) and assess bioactivity shifts .
- Free-Wilson Analysis: Quantify contributions of individual groups (e.g., dihydrodioxine vs. oxadiazole) to antimicrobial potency using multivariate regression .
- Crystallographic Overlay: Compare X-ray structures of analogs (e.g., N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide) to map steric/electronic effects .
Basic: What strategies improve the solubility and formulation of this compound for in vivo studies?
Methodological Answer:
- Salt Formation: React with hydrochloric acid to form a hydrochloride salt, enhancing aqueous solubility .
- Nanoemulsion Encapsulation: Use high-pressure homogenization with excipients like PEG-400 and Labrasol to stabilize the compound in physiological buffers .
- Solid Dispersion: Co-precipitate with polyvinylpyrrolidone (PVP K30) to inhibit crystallization and improve dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
